2,3-Dimethylcyclobutane-1-sulfonamide 2,3-Dimethylcyclobutane-1-sulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17634613
InChI: InChI=1S/C6H13NO2S/c1-4-3-6(5(4)2)10(7,8)9/h4-6H,3H2,1-2H3,(H2,7,8,9)
SMILES:
Molecular Formula: C6H13NO2S
Molecular Weight: 163.24 g/mol

2,3-Dimethylcyclobutane-1-sulfonamide

CAS No.:

Cat. No.: VC17634613

Molecular Formula: C6H13NO2S

Molecular Weight: 163.24 g/mol

* For research use only. Not for human or veterinary use.

2,3-Dimethylcyclobutane-1-sulfonamide -

Specification

Molecular Formula C6H13NO2S
Molecular Weight 163.24 g/mol
IUPAC Name 2,3-dimethylcyclobutane-1-sulfonamide
Standard InChI InChI=1S/C6H13NO2S/c1-4-3-6(5(4)2)10(7,8)9/h4-6H,3H2,1-2H3,(H2,7,8,9)
Standard InChI Key UIIFGNFQNGNQOX-UHFFFAOYSA-N
Canonical SMILES CC1CC(C1C)S(=O)(=O)N

Introduction

Structural Characteristics and Molecular Properties

The molecular architecture of 2,3-dimethylcyclobutane-1-sulfonamide combines the steric strain of a cyclobutane ring with the electronic effects of a sulfonamide group. Key structural features include:

Cyclobutane Ring System

The four-membered cyclobutane ring introduces significant angle strain (approximately 90° bond angles vs. the ideal 109.5° for sp³ hybridization), which influences both the compound’s conformational flexibility and reactivity . Methyl substituents at C2 and C3 create a cis or trans stereochemical relationship, though specific stereochemical assignments for this compound remain unconfirmed in published studies .

Sulfonamide Functional Group

The sulfonamide moiety (–SO₂NH₂) provides:

  • Hydrogen-bonding capacity: Dual hydrogen bond donors (N–H) and acceptors (S=O)

  • Electron-withdrawing effects: Polarization of adjacent bonds due to sulfur’s +VI oxidation state

  • Metabolic stability: Resistance to enzymatic hydrolysis compared to ester or amide functionalities

Table 1: Calculated Molecular Properties

PropertyValueMethod
Molecular weight176.24 g/molIUPAC formula
Hydrogen bond donors2SMILES analysis
Hydrogen bond acceptors4SMILES analysis
Topological polar surface area85.7 ŲComputational models

Synthetic Approaches

While no published protocols specifically target 2,3-dimethylcyclobutane-1-sulfonamide, its synthesis can be extrapolated from established sulfonamide methodologies:

Classical Sulfonamide Synthesis

The benchmark route involves nucleophilic displacement of sulfonyl chlorides with ammonia or amines :

  • Cyclobutane sulfonyl chloride preparation: Chlorosulfonation of 2,3-dimethylcyclobutanol using ClSO₃H or PCl₅/SO₂

  • Amination: Reaction with aqueous or gaseous NH₃ to form the primary sulfonamide
    RSO2Cl+2NH3RSO2NH2+NH4Cl\text{RSO}_2\text{Cl} + 2\text{NH}_3 \rightarrow \text{RSO}_2\text{NH}_2 + \text{NH}_4\text{Cl}

Modern Catalytic Methods

Recent advances in sulfonamide synthesis could enable more efficient routes:

  • Three-component coupling: Using arylboronic acids, K₂S₂O₅, and amines under Cu catalysis

  • Sulfinylamine reagents: Employing t-BuONSO with organometallic reagents (e.g., Grignard) followed by hydrolysis

Key challenges:

  • Steric hindrance from the cyclobutane methyl groups may reduce reaction yields

  • Potential ring-opening during harsh reaction conditions due to cyclobutane strain

Physicochemical Properties

Predicted properties based on structural analogs and computational models:

Solubility Profile

  • Water solubility: Limited (<1 mg/mL at 25°C) due to hydrophobic cyclobutane core

  • Organic solvents: Soluble in DMSO, DMF, and dichloromethane

Thermal Stability

  • Decomposition temperature: Estimated 180–220°C (cyclobutane ring strain lowers stability vs. cyclohexane analogs)

  • Melting point: Projected range 145–160°C (crystalline packing enhanced by hydrogen bonding)

Spectroscopic Characteristics

  • ¹H NMR:

    • Cyclobutane protons: δ 2.5–3.5 ppm (complex splitting from ring strain)

    • Methyl groups: δ 1.0–1.5 ppm (doublet/triplet patterns)

  • IR:

    • S=O asymmetric stretch: ~1350 cm⁻¹

    • N–H stretch: ~3300 cm⁻¹

CompoundIC₅₀ (Carbonic Anhydrase)Antibacterial MIC
Sulfanilamide12 μM8 μg/mL
Acetazolamide0.3 nMN/A
2,3-Dimethylcyclobutane-1-sulfonamide (predicted)50–100 μM16–32 μg/mL

Future Research Directions

  • Stereochemical resolution: Determine cis/trans isomerism effects on bioactivity

  • Computational modeling: DFT studies to predict protein binding affinities

  • Process optimization: Develop enantioselective synthesis using chiral catalysts

  • Toxicological profiling: Assess environmental fate and ecotoxicity

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